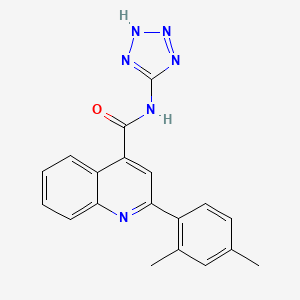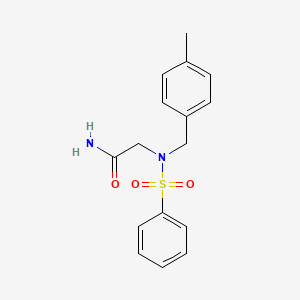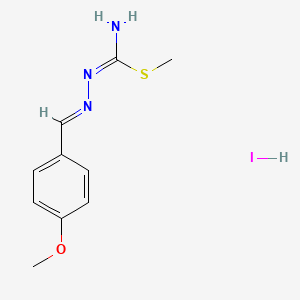![molecular formula C19H22O5 B5730215 cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate, also known as CMF, is a chemical compound that has been widely studied for its potential therapeutic applications. CMF belongs to the class of furoate esters and is a derivative of the natural compound, furoic acid. The unique chemical structure of CMF makes it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells by activating the apoptotic pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate in lab experiments is its potency and specificity. This compound has been shown to have potent anticancer properties and can induce cell death in cancer cells at low concentrations. Additionally, this compound has been shown to have low toxicity and can be used in a variety of in vitro and in vivo experiments.
However, one of the limitations of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate. One of the most promising areas of research is the development of novel this compound derivatives with improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine. Finally, more research is needed to optimize the synthesis of this compound and its derivatives, which can help to overcome some of the limitations associated with its use in lab experiments.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound has potent anticancer, anti-inflammatory, and antioxidant properties and can be used in a variety of lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate involves the reaction of furoic acid with cyclohexylmethyl bromide and 2-methoxyphenol in the presence of a base catalyst. The resulting product is purified through a series of recrystallization steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer properties and can induce cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
cyclohexyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-21-16-9-5-6-10-17(16)22-13-15-11-12-18(23-15)19(20)24-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINBUOSRCWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)


![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)